Product packaging for Curvulol(Cat. No.:CAS No. 15817-76-2)

Curvulol

Cat. No.: B103223
CAS No.: 15817-76-2
M. Wt: 196.20 g/mol
InChI Key: HKKIPBZGPPCEMB-YFKPBYRVSA-N
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Description

Contextualization within Natural Products Chemistry and Medicinal Chemistry

Natural products chemistry is a discipline dedicated to the discovery, isolation, and characterization of chemical compounds produced by living organisms. These natural compounds have historically served as invaluable starting points for drug discovery, providing lead structures for a wide array of pharmaceuticals, including antibiotics, antitumor agents, and immunosuppressants. mpg.denih.govwikidata.orgmpg.dehznu.edu.cnguidetopharmacology.org Medicinal chemistry, an interconnected field, focuses on the design, synthesis, and optimization of new drugs, frequently drawing inspiration from the unique chemical architectures found in natural products. mpg.dewikidata.orgmpg.dehznu.edu.cnguidetopharmacology.org Curvulol, as a natural product, exemplifies this intersection, with ongoing research exploring its potential pharmacological utility. fishersci.ca

Historical Overview of this compound Discovery and Isolation

The initial reporting of this compound dates back to 1963, when it was identified as a metabolic product derived from the fungus Curvularia siddiqui. fishersci.cafishersci.at Subsequent investigations in 1967 further elucidated its chemical structure and stereochemistry. fishersci.ca More recently, this compound has been isolated from other natural sources, including the marine-derived fungus Penicillium sacculum. fishersci.ca This isolation from diverse fungal species underscores its presence across different microbial environments and highlights the potential for varied biosynthetic pathways.

Chemical Classification of this compound as an Isobenzofuran (B1246724) Derivative

This compound is chemically classified as an isobenzofuran derivative. Its systematic IUPAC name is (3S)-6-methoxy-3-methyl-1,3-dihydro-2-benzofuran-4,5-diol. wikipedia.org It is also referred to as a phthalan (B41614) this compound or 1,3-dihydro-6-methoxy-3-methylisobenzofuran-4,5-diol. fishersci.ca Isobenzofurans are a class of organic compounds characterized by a furan (B31954) ring fused to a benzene (B151609) ring. This core chemical scaffold is present in various natural products and synthetic molecules, some of which have demonstrated diverse biological activities, such as antidepressant effects. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B103223 Curvulol CAS No. 15817-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15817-76-2

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(3S)-6-methoxy-3-methyl-1,3-dihydro-2-benzofuran-4,5-diol

InChI

InChI=1S/C10H12O4/c1-5-8-6(4-14-5)3-7(13-2)9(11)10(8)12/h3,5,11-12H,4H2,1-2H3/t5-/m0/s1

InChI Key

HKKIPBZGPPCEMB-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C2=C(C(=C(C=C2CO1)OC)O)O

Canonical SMILES

CC1C2=C(C(=C(C=C2CO1)OC)O)O

Origin of Product

United States

Detailed Research Findings

Natural Abundance and Producing Organisms

This compound is a naturally occurring secondary metabolite produced by various fungal species, primarily recognized for their diverse ecological roles. Its presence has been identified in several fungal genera, highlighting the widespread biosynthetic capabilities within the fungal kingdom.

Fungal Sources: Identification of Genera and Species

This compound has been isolated from a range of fungal sources. Notably, the plant-associated fungus Chaetosphaeronema achilleae is a known producer of this compound nih.govresearchgate.netpharmgkb.org. Historically, it has also been identified as a metabolic product of Curvularia siddiqui wikidata.orgmdpi.comnih.govnih.govfrontiersin.orgresearchgate.netnih.govscielo.br. Another species within the Curvularia genus, Curvularia lunata, has also been reported to produce this compound nih.govnih.gov. Furthermore, Penicillium canescens L1 has been identified as a fungal source of this compound scielo.br. While not a direct producer of this compound, Paraphoma sp. VIZR 1.46 produces curvulin, a compound structurally related to this compound frontiersin.orgnih.gov.

The following table summarizes the identified fungal sources of this compound:

Fungal GenusSpeciesReference
ChaetosphaeronemaC. achilleae nih.govresearchgate.netpharmgkb.org
CurvulariaC. siddiqui wikidata.orgmdpi.comnih.govnih.govfrontiersin.orgresearchgate.netnih.govscielo.br
CurvulariaC. lunata nih.govnih.gov
PenicilliumP. canescens L1 scielo.br

Ecological Context of Metabolite Production by Fungi

Fungi produce a diverse array of secondary metabolites, including this compound, which play crucial roles in their ecological interactions. These compounds are not directly essential for growth but confer significant advantages under specific environmental conditions. Fungi utilize secondary metabolites for various purposes, including defense against predators and competitors, chemical communication with other organisms, and in the case of pathogenic fungi, to manipulate their animal and plant hosts. By secreting these metabolites, fungi can effectively defend their niche and prevent competitors from exploiting available resources. Endophytic fungi, which reside within plant tissues, are particularly rich sources of such bioactive metabolites, contributing to the chemical diversity observed in nature pharmgkb.org. Some fungal secondary metabolites have also been shown to influence the assembly of bacterial communities.

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of secondary metabolites in fungi is a complex process often involving specialized enzymatic machinery. This compound, as a polyketide, follows a well-established biosynthetic logic.

Polyketide Biosynthesis as a Core Pathway

This compound is classified as a polyketide nih.govresearchgate.net. Polyketides represent a vast class of natural products synthesized through the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process analogous to fatty acid synthesis. The biosynthesis of these molecules is catalyzed by large, multi-functional enzymes known as polyketide synthases (PKSs). Fungal iterative type I PKSs are characterized by their ability to use each active site repeatedly during the elongation of the polyketide chain, determining the final chain length, the degree of reduction, and the timing of C-methylation at various steps.

Characterization of Enzymatic Steps and Associated Gene Clusters

Fungal secondary metabolites are typically encoded by genes that are organized into biosynthetic gene clusters (BGCs) on the chromosome. These genes, which encode the cooperative enzymatic steps of a biosynthetic pathway, tend to be located contiguously and are often co-regulated. While the general principles of polyketide biosynthesis are understood, specific detailed enzymatic steps and the precise gene cluster responsible for this compound biosynthesis have not been explicitly elucidated in the provided literature. Research on other fungal compounds, such as KK-1 from Curvularia clavata, has demonstrated the identification of specific gene clusters and the involvement of enzymes like nonribosomal peptide synthetases and transcription factors in their production nih.gov. However, direct characterization of the this compound-specific gene cluster and its enzymatic machinery remains to be fully detailed in the available research.

Biotechnological Strategies for Enhanced this compound Production

The production of fungal secondary metabolites like this compound can often be limited in natural settings or traditional laboratory cultures. Biotechnological strategies offer avenues to enhance their yield and facilitate their study. General approaches for improving the production of bioactive fungal metabolites include the implementation of various culture techniques and the development of more efficient production methods researchgate.net.

These strategies often involve manipulating the producing organism or its environment. For instance, bacterial recombinant expression systems can be utilized, or new wild microorganisms with higher production capabilities can be isolated from natural environments to serve as templates for synthetic production researchgate.net. Furthermore, modern biotechnological approaches, including genetic engineering and recombinant DNA technology, allow for the alteration of gene coding to achieve desired changes in metabolic pathways, potentially leading to increased production of target compounds. Fermentation, a core biotechnological process, is widely employed for the large-scale production of various active pharmaceutical ingredients and other valuable compounds from microorganisms, including fungi. Optimizing fermentation conditions and precursor supply can significantly enhance the yield of secondary metabolites, as demonstrated for other compounds like curvulamine from Curvularia sp. IFB-Z10.

Optimization of Microbial Fermentation Conditions

Optimizing microbial fermentation conditions is a critical step in enhancing the yield and efficiency of secondary metabolite production, including polyketides like this compound. This process typically involves a systematic investigation of various environmental and nutritional parameters that influence microbial growth and product formation. Key parameters often include temperature, pH, aeration, carbon source, nitrogen source, and the concentration of various mineral salts and trace elements. nih.govmdpi.com

Common strategies for optimization involve:

One-factor-at-a-time (OFAT) method: While simple, this method does not account for interactions between factors.

Statistical experimental designs: More sophisticated methods like Plackett-Burman design and Response Surface Methodology (RSM) are widely employed. nih.govnih.gov Plackett-Burman designs are useful for identifying significant factors from a large number of variables, while RSM, particularly using designs like Central Composite Design (CCD), helps in understanding the interactions between significant factors and determining optimal conditions for maximum product yield. nih.govnih.gov

For instance, in the optimization of gluco-oligosaccharide production by Weissella cibaria YRK005, sucrose (B13894) and maltose (B56501) concentrations, along with fermentation temperature, were identified as key factors using a Plackett-Burman design. Subsequent optimization with RSM determined optimal conditions as 14.7% w/v sucrose, 13.5% w/v maltose, and 30 °C, leading to a predicted relative peak area (RPA) of 115.6. nih.gov Similarly, for lovastatin (B1675250) production by Aspergillus terreus, RSM was used to optimize parameters such as pH, temperature, inoculum size, inoculum age, and fermentation time, predicting a maximum yield of 156.43 mg/L at specific conditions (pH 5.5, 35 °C, 4 mL inoculum size, 36 h inoculum age, and 48 h fermentation). nih.gov

While these methodologies are broadly applicable to microbial fermentation for secondary metabolite production, specific detailed research findings or data tables pertaining directly to the optimized fermentation conditions for this compound were not identified in the provided search results. Therefore, the following table illustrates a generic example of parameters typically optimized in microbial fermentation processes.

Table 1: Generic Parameters for Microbial Fermentation Optimization

ParameterTypical Range (Initial)Optimized Value (Example)Impact on Production (General)Method of Optimization (Example)
Temperature (°C)25-3730-38Affects enzyme activity, growthRSM, OFAT
pH5.0-7.05.5-6.5Influences enzyme stability, cell physiologyRSM, OFAT
Carbon Source (g/L)10-5020-40Primary energy and building blockMedia screening, RSM
Nitrogen Source (g/L)1-102-5Essential for protein synthesisMedia screening, RSM
Inoculum Size (%)1-105-7Affects fermentation initiation and rateOFAT, RSM
Fermentation Time (h)48-16872-120Determines product accumulationKinetic studies, OFAT

Genetic Engineering and Epigenetic Modulation for Pathway Activation

The production of secondary metabolites in microorganisms can be significantly enhanced through genetic engineering and epigenetic modulation, aiming to activate or upregulate their biosynthetic pathways.

Genetic Engineering for Pathway Activation: Genetic engineering involves the modification and manipulation of an organism's genes to alter its metabolic capabilities. researchgate.net For secondary metabolite production, this can include:

Overexpression of key enzymes: Increasing the copy number or expression levels of genes encoding rate-limiting enzymes in the this compound biosynthetic pathway (e.g., specific PKSs) can channel more precursors towards its synthesis. frontiersin.org

Pathway reconstruction and heterologous expression: Introducing entire biosynthetic gene clusters from the native producer into a more amenable host organism (e.g., Escherichia coli or Saccharomyces cerevisiae) can enable high-yield production in a controlled environment. numberanalytics.com This often involves identifying and assembling all necessary genes for the pathway. numberanalytics.com

Elimination of competing pathways: Knocking out genes involved in competing metabolic pathways can reduce the diversion of precursors and increase the flux towards the desired product. researchgate.net

Promoter and terminator engineering: Utilizing strong, constitutive, or inducible promoters to drive the expression of pathway genes can significantly impact production levels.

Genome editing technologies: Tools like CRISPR/Cas9 systems allow for precise modifications to the host genome, enabling targeted gene insertions, deletions, or transcriptional regulation to activate or enhance specific biosynthetic pathways. numberanalytics.com For example, dCas9-based chimeric receptors can be programmed to couple specific signals with multi-gene expression circuits, offering a blueprint for designing synthetic receptors in cellular engineering. numberanalytics.com

Epigenetic Modulation for Pathway Activation: Epigenetic regulation refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. lecturio.com These mechanisms, including DNA methylation, histone modifications (e.g., acetylation, methylation), and non-coding RNAs, play a crucial role in controlling gene accessibility and transcription. pacb.comlecturio.com

DNA Methylation: The addition of a methyl group to cytosine residues, typically at CpG dinucleotides, can silence gene expression by preventing transcription factor binding. lecturio.com Conversely, demethylation can reactivate silenced genes.

Histone Modifications: Post-translational modifications of histone proteins (e.g., acetylation, methylation, phosphorylation, ubiquitination) can alter chromatin structure, making genes more or less accessible for transcription. numberanalytics.comlecturio.com For example, histone acetylation generally promotes gene transcription by relaxing chromatin, while deacetylation can inhibit it. numberanalytics.com

Non-coding RNAs (ncRNAs): MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can regulate gene expression by binding to specific mRNAs or genomic regions, influencing gene silencing or activation. numberanalytics.comlecturio.com

In the context of secondary metabolite production, epigenetic modulation strategies could involve:

Inhibitors of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs): These inhibitors can lead to a more open chromatin structure, potentially activating silenced biosynthetic gene clusters. numberanalytics.com

CRISPR-based epigenetic editing: Systems like dCas9 fused with epigenetic effector domains (e.g., p300 for histone acetylation or p65 for transcriptional activation) can be targeted to specific gene loci to modulate their expression epigenetically. This allows for precise control over the activation of silent or low-expressing biosynthetic pathways.

While these genetic and epigenetic strategies hold significant promise for enhancing the production of complex molecules like this compound, specific detailed research findings or data tables on the direct application of genetic engineering or epigenetic modulation for the activation or enhancement of this compound's biosynthetic pathway were not found in the provided search results.

Biological Activities of Curvulol: Mechanistic Investigations

Antimicrobial Properties and Mechanisms of Action

Research findings specifically detailing the antimicrobial properties of Curvulol and its mechanisms of action were not identified.

Specific data on the antibacterial activity of this compound, including its efficacy against bacterial strains and its molecular targets, were not found.

Information regarding the spectrum of efficacy of this compound against Gram-positive or Gram-negative bacterial strains was not identified in the search results.

Detailed research on the molecular and cellular targets of this compound's antibacterial action, such as its effects on cell membrane permeability or enzyme inhibition, was not found.

Specific information concerning the antifungal activity of this compound was not identified.

Data on this compound's ability to inhibit fungal growth or its impact on fungal virulence factors were not present in the retrieved literature.

Research specifically describing this compound's anti-biofilm formation mechanisms was not identified.

Antifungal Activity

Inhibition of Fungal Growth and Virulence Factors

Anti-inflammatory Effects and Underlying Molecular Mechanisms

This compound exhibits anti-inflammatory effects, primarily demonstrated through its ability to modulate key inflammatory mediators.

Research indicates that this compound possesses the capacity to inhibit the production of nitric oxide (NO). In studies involving compounds isolated from Curvularia lunata, this compound (identified as Compound 1 in one study) demonstrated inhibitory activity on NO production with an IC50 value of 53.7 µM xiahepublishing.com. Nitric oxide is a crucial inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) contributes significantly to inflammatory processes mdpi.comdrugbank.com. The modulation of NO synthesis suggests a potential pathway through which this compound exerts its anti-inflammatory actions.

While the inhibition of nitric oxide production points to a direct impact on inflammatory pathways, detailed investigations into this compound's specific receptor interactions and comprehensive downstream cellular responses remain areas for further elucidation. General anti-inflammatory mechanisms often involve complex signaling cascades such as the NF-κB, MAPK, and COX pathways, which regulate the expression of pro-inflammatory cytokines and enzymes mdpi.comlsuhsc.edumdpi.commdpi.com. However, specific studies detailing how this compound interacts with these particular receptors or modulates these precise signaling cascades are still emerging.

Modulation of Inflammatory Mediators and Signaling Cascades

Antioxidant Activity and Molecular Basis

This compound has been reported to possess antioxidant activity, which is crucial in mitigating oxidative stress caused by reactive oxygen species (ROS).

The precise mechanisms by which this compound directly scavenges reactive oxygen species (ROS) are an active area of research. Antioxidants typically function by donating electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA mdpi.comresearchgate.netfrontiersin.org. While many natural compounds exhibit direct ROS scavenging capabilities, specific experimental data detailing this compound's direct interaction with various ROS (e.g., superoxide (B77818) radicals, hydroxyl radicals, peroxyl radicals) and their corresponding scavenging rates are yet to be extensively documented.

The modulation of endogenous cellular antioxidant defense systems by this compound is an area requiring further specific investigation. Cells maintain redox homeostasis through a sophisticated network of enzymatic and non-enzymatic antioxidants. Key enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work synergistically to detoxify ROS researchgate.netnih.govmdpi.comumw.edu.pl. Non-enzymatic antioxidants like glutathione (GSH) also play a vital role nih.govmdpi.com. While this compound is recognized for its antioxidant properties, specific studies detailing its direct influence on the activity or expression of these endogenous antioxidant enzymes or the levels of non-enzymatic antioxidants within cells are needed to fully understand its molecular basis of action.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

Anticancer Potential and Proposed Mechanisms

This compound demonstrates significant anticancer potential, primarily through its cytotoxic and growth inhibitory effects on various cancer cell lines.

Detailed research findings illustrate this compound's efficacy against human leukemia cells. In a study on secondary metabolites from the marine-derived fungus Penicillium sacculum, this compound (identified as compound 1) exhibited potent growth inhibitory activity against human leukemia HL-60 cells.

Table 1: Growth Inhibitory Activity of this compound against HL-60 Cells

CompoundCell LineIC50 (µM)Reference
This compoundHL-60Potent activity (specific IC50 not explicitly stated in snippet, but described as "potent") mdpi.com

Beyond HL-60 cells, other studies on compounds isolated from the Curvularia genus, from which this compound is derived, have shown cytotoxicity against a broader spectrum of cancer cell lines. For instance, compounds from Curvularia lunata demonstrated significant cytotoxicity against lung cancer A549, colorectal cancer SW480, and leukemic K562 cells, with IC50 values ranging from 11.73 to 17.59 µM xiahepublishing.com. While this compound was linked to NO inhibition in that study, its direct cytotoxicity against these specific cell lines (A549, SW480, K562) was attributed to other compounds (Compounds 2 and 4) in that particular study xiahepublishing.com. However, the broader context of Curvularia metabolites suggests a general anticancer propensity.

The proposed mechanisms underlying the anticancer potential of compounds like this compound often involve inducing programmed cell death (apoptosis) and arresting the cell cycle xiahepublishing.comnih.govmdpi.comfrontiersin.org. Apoptosis involves a cascade of molecular events leading to controlled cell dismantling, while cell cycle arrest prevents uncontrolled proliferation by halting cell division at specific checkpoints nih.govmdpi.com. Further studies are needed to precisely delineate the molecular pathways and targets through which this compound mediates these specific anticancer effects.

Inhibition of Cellular Proliferation and Induction of Apoptosis

This compound has demonstrated significant biological activity in the context of cellular growth inhibition. Research indicates that (R)-1,3-dihydro-6-methoxy-3-methylisobenzofuran-4,5-diol, identified as this compound, exhibits potent and moderate growth inhibitory activities against human leukemia HL-60 cells . This finding positions this compound as a compound of interest in the broader study of anti-proliferative agents.

The inhibition of cellular proliferation and the induction of apoptosis are critical mechanisms in the development of therapeutic strategies, particularly in oncology. Cancer is characterized by uncontrolled cellular proliferation and prolonged cell survival, often stemming from aberrant activity of cell-cycle regulators or alterations in apoptotic pathways nih.gov. Compounds capable of modulating these processes are highly sought after. The genus Curvularia, from which this compound is a metabolite, is recognized for producing a variety of secondary metabolites with cytotoxic properties, further supporting the potential of this compound in this domain researchgate.netmdpi.comresearchgate.net.

Identification of Specific Targets within Oncogenic Pathways

The exploration of natural products, including compounds structurally related to this compound, aims to uncover novel therapeutic tools that may interact with key oncogenic pathways. While direct and specific targets of this compound within oncogenic pathways are still under detailed investigation, the broader context of drug discovery from natural sources often involves identifying modulators of pathways such as Wnt/β-catenin, Hedgehog, and HIF1 researchgate.net.

In cancer research, various oncogenic pathways are recognized as crucial drivers of tumor growth and are therefore primary targets for therapeutic intervention. These include, but are not limited to, the RAS, RB, MYC, NF-κB, and mTOR pathways, as well as the p53 tumor suppressor pathway delphiatx.comfrontiersin.orgmedscape.com. Inhibition of these pathways can lead to suppressed cell proliferation and induced apoptosis frontiersin.org. The ongoing characterization of compounds like this compound contributes to the understanding of how natural metabolites might influence these complex cellular networks.

Other Noteworthy Biological Activities (e.g., Phytotoxicity, Anti-larval Effects)

Beyond its effects on cellular proliferation, this compound is associated with other significant biological activities, largely stemming from its origin within the fungal genus Curvularia.

Phytotoxicity: Curvularia species are well-documented producers of diverse secondary metabolites, many of which exhibit phytotoxic properties researchgate.netmdpi.comresearchgate.net. This characteristic makes the genus a valuable source of potential mycoherbicides researchgate.net. While this compound itself is a metabolite of Curvularia, its specific role and potency in phytotoxicity are often studied within the broader context of the compounds produced by these fungi, which include well-known phytotoxins like curvulin, curvulinic acid, and dehydrocurvularin (B13541) researchgate.netresearchgate.netadipogen.com. The presence of this compound within this phytotoxin-producing lineage suggests its potential contribution to or association with such activities.

Anti-larval Effects: The secondary metabolites derived from Curvularia species have also been noted for their anti-larval activities researchgate.net. For instance, 11-Methoxycurvularin, a polyketide isolated from Curvularia oryzae, has demonstrated cytotoxic effects against 4th instar Spodoptera litura larvae researchgate.net. While this specific activity is attributed to 11-Methoxycurvularin and not directly to this compound, it highlights the potential of compounds from the Curvularia genus to act as agents for pest control, particularly against insect larvae researchgate.net. This broad anti-larval potential underscores the diverse biological roles of metabolites produced by these fungi.

Structure Activity Relationship Sar and Rational Design of Curvulol Derivatives

Methodological Frameworks for SAR Elucidation

Elucidating the SAR of a compound like Curvulol involves a combination of experimental and computational approaches. These methodologies provide insights into the molecular features critical for activity and guide the synthesis of improved derivatives.

Synthetic derivatization is a fundamental experimental approach in SAR studies, involving the systematic modification of a lead compound's chemical structure to explore how these changes impact its biological activity. For a natural product scaffold like this compound, derivatization strategies typically involve altering functional groups, introducing new moieties, or modifying the core ring system.

Common strategies include:

Esterification or Etherification: Modifying hydroxyl groups present in the this compound structure to esters or ethers can alter lipophilicity, hydrogen bonding capabilities, and metabolic stability, thereby influencing absorption, distribution, and target interaction.

Amidation: If amine functionalities are present or can be introduced, amidation allows for the incorporation of various carboxylic acids, introducing diverse steric and electronic properties.

Alkylation/Acylation: Adding alkyl or acyl groups to heteroatoms (e.g., oxygen, nitrogen) can modulate steric bulk and electronic distribution around key pharmacophoric regions.

Ring Modifications: Alterations to the benzofuran (B130515) core of this compound, such as saturation, desaturation, or the introduction of additional substituents, can significantly impact its three-dimensional conformation and interaction with biological targets.

Side Chain Alterations: Modifying existing side chains or introducing new ones can explore the impact of steric hindrance, electronic effects, and hydrogen bonding on activity.

While specific detailed synthetic derivatization strategies for this compound are not extensively detailed in the provided search results, the general principle of systematically modifying the scaffold and testing the resulting derivatives is central to SAR elucidation. This iterative process allows medicinal chemists to identify "hot spots" on the molecule that are crucial for activity and those that can be modified to improve properties or reduce undesirable effects.

Computational chemistry and chemoinformatics play a vital role in accelerating and guiding SAR studies by providing theoretical insights into molecular interactions and predicting biological activities without extensive experimental synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand, e.g., this compound or its derivatives) when bound to a macromolecule (receptor, e.g., a protein target). It estimates the binding affinity and identifies potential binding sites. This method is crucial for understanding how this compound interacts with its biological targets at an atomic level. For instance, docking simulations can reveal key residues involved in hydrogen bonding, hydrophobic interactions, or electrostatic interactions between this compound and a target protein.

Molecular dynamics (MD) simulations extend docking studies by providing a time-dependent view of the ligand-receptor complex. These simulations account for the flexibility of both the ligand and the receptor, offering insights into the stability of the binding pose, conformational changes, and the dynamic nature of molecular recognition. By simulating the behavior of this compound within a protein's binding pocket over time, researchers can assess the robustness of predicted interactions and identify stable binding modes. This can help in refining the design of derivatives to enhance specific interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activities. QSAR models are built by correlating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) with observed biological data (e.g., IC₅₀, EC₅₀ values).

The process typically involves:

Descriptor Calculation: Computing numerical values that describe different aspects of a molecule's structure, such as molecular weight, logP (lipophilicity), topological indices, and electronic properties.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model that relates the descriptors to the biological activity.

Validation: Rigorously validating the model using internal and external test sets to ensure its predictive power and reliability.

For this compound derivatives, QSAR modeling could be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing candidates with a higher likelihood of desired activity. This approach allows for the identification of structural features that quantitatively contribute to or detract from the observed biological potency.

Application of Computational Chemistry and Chemoinformatics in SAR

Molecular Docking and Dynamics Simulations

Correlation of this compound's Chemical Structure with Biological Potency and Selectivity

The correlation of this compound's chemical structure with its biological potency and selectivity involves identifying which parts of the molecule are essential for its activity and how modifications to these parts affect its efficacy and specificity towards different targets.

This compound has been reported to exhibit biological activities, including the inhibition of biofilm formation and cytotoxicity. Specifically, this compound has shown significant inhibition of biofilm formation against Staphylococcus aureus (96.82% at 256 µg/mL) and Bacillus subtilis (MIC values around 33.33 µg/mL). Another phenolic derivative, vulculic acid, also demonstrated similar biofilm inhibition against S. aureus (96.82% at 256 µg/mL). Furthermore, a related compound (compound 2, not this compound itself) exhibited cytotoxicity against human breast adenocarcinoma MCF-7 cells with an IC₅₀ value of 1.5 µg/mL.

Table 1: Biological Activities of this compound and a Related Derivative

CompoundActivityOrganism/Cell LineConcentration/IC₅₀Result
This compoundBiofilm InhibitionStaphylococcus aureus256 µg/mL96.82% inhibition
This compoundAntimicrobial Activity (MIC)Staphylococcus aureus DSM 346~33.33 µg/mLInhibition
This compoundAntimicrobial Activity (MIC)Bacillus subtilis DSM 10~33.33 µg/mLInhibition
Vulculic acidBiofilm InhibitionStaphylococcus aureus256 µg/mL96.82% inhibition
Compound 2Cytotoxicity (Anticancer)Human breast adenocarcinoma MCF-71.5 µg/mL (IC₅₀)Cytotoxic activity

Pharmacophoric features are the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, based on its reported activities, identifying these features would involve analyzing its structure in relation to its ability to inhibit biofilm formation and, potentially, its cytotoxic effects.

Further detailed SAR studies would involve:

Systematic Modification: Synthesizing derivatives with targeted modifications to the hydroxyl groups, methoxy (B1213986) group, methyl group, and the furan (B31954) ring to observe the impact on biofilm inhibition and cytotoxicity.

Computational Analysis: Using pharmacophore modeling to identify the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) common among active this compound derivatives. This would help in designing new compounds that mimic these essential features.

Activity Landscape Analysis: Mapping the relationship between structural similarity and activity changes to identify "activity cliffs," where small structural changes lead to large changes in activity, highlighting critical pharmacophoric regions.

By understanding these key pharmacophoric features, researchers can rationally design this compound derivatives that are more potent and selective for specific biological targets, leading to improved therapeutic agents.

Impact of Functional Group Modifications on Activity Profiles

For phenolic compounds like this compound, key functional groups typically include hydroxyl (-OH) groups, methoxy (-OCH₃) groups, and alkyl chains. These groups can participate in various types of interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

While comprehensive, detailed research findings specifically on the impact of functional group modifications of this compound derivatives on their activity profiles are limited in the publicly available literature, general principles of SAR suggest several avenues for rational design:

Hydroxyl Group Modifications: The hydroxyl groups present in this compound are likely crucial for its anti-biofilm activity, potentially participating in hydrogen bonding with target proteins or enzymes involved in biofilm formation pathways. Modifying these hydroxyls (e.g., through methylation, acetylation, or alkylation) could alter their hydrogen bonding capacity and lipophilicity. For instance, masking a hydroxyl group might increase membrane permeability, while introducing additional polar groups could enhance solubility. Conversely, such modifications could also diminish activity if the hydroxyls are essential for critical interactions.

Methoxy Group Modifications: The methoxy group contributes to the compound's electronic properties and lipophilicity. Alterations to this group, such as demethylation to a hydroxyl or replacement with a different alkyl ether, could affect steric hindrance and electronic distribution, thereby influencing target binding.

Ring System Modifications: While more complex, modifications to the benzofuran core structure, such as introducing halogens or other substituents, could alter the electronic density and shape of the molecule, impacting its fit into a binding pocket.

Detailed Research Findings and Data Tables

Current research highlights this compound's effectiveness in inhibiting biofilm formation. For example, studies have shown that this compound significantly reduces Staphylococcus aureus biofilm formation.

Table 1: Anti-biofilm Activity of this compound and Vulculic Acid

CompoundBiofilm Inhibition (% against S. aureus) at 256 µg/mLMIC (S. aureus DSM 346) (µg/mL)MIC (Bacillus subtilis DSM 10) (µg/mL)
This compound96.8233.3333.33
Vulculic AcidNearly same as this compound33.3333.33

Future research involving the systematic synthesis and biological evaluation of this compound derivatives with targeted functional group modifications would be essential to fully elucidate its SAR and facilitate the rational design of more potent and selective anti-biofilm agents.

Advanced Analytical Methodologies for Curvulol Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods play a pivotal role in determining the molecular structure of Curvulol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is fundamental for the structural characterization of this compound. These methods provide detailed information about the connectivity and arrangement of atoms within the molecule. For instance, the structures of compounds like Curvulin (a related compound) and this compound have been elucidated using NMR, often in conjunction with other spectroscopic methods like ultraviolet (UV) spectroscopy. mdpi.com Advanced NMR experiments such as COSY, ROESY, DEPT, HMBC, and HMQC are employed to gain comprehensive insights into the molecular framework. mdpi.comnih.gov

Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS, ESI-MS)

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of this compound, as well as for identifying its fragmentation patterns, which aid in structural confirmation. High-resolution electrospray ionization mass spectrometry (HRESIMS or HR-ESI-MS) is frequently utilized for this purpose. nih.govresearchgate.net

For example, electrospray ionization mass spectrometry (ESI-MS) has been used in the identification of Curvulin, a compound structurally related to this compound, showing pseudomolecular ions and significant fragmentation patterns. mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) analyses have revealed the presence of various bioactive compounds, including those related to this compound, in extracts from fungi like Curvularia lunata. researchgate.net LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) strategies are also employed in the analysis of secondary metabolites from fungal extracts. researchgate.net

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation and purification of this compound from complex biological matrices, ensuring high purity for subsequent analyses and biological assays.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and analysis of this compound. This technique allows for the separation of this compound from other compounds present in crude extracts. nih.gov Semi-preparative HPLC, often utilizing reversed-phase C18 columns, is commonly employed for the final purification steps, ensuring the isolation of pure this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is widely used due to its ability to separate compounds based on their hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.govphenomenex.com

Thin-Layer Chromatography (TLC) in Initial Separation

Thin-Layer Chromatography (TLC) serves as a valuable initial separation and monitoring tool in the isolation process of this compound. It is used for quick qualitative analysis and to monitor fractions obtained from column chromatography. mdpi.comnih.govvizr.spb.ru Preparative thin layer chromatography (PTLC) is also employed for fractionation, allowing for the separation of metabolites from crude extracts. mdpi.com TLC plates, often silica (B1680970) gel-coated, are used, and spots can be visualized under UV radiation. mdpi.comyoutube.comresearchgate.net

Bioanalytical Assays for In Vitro Activity Assessment

Bioanalytical assays are crucial for evaluating the in vitro biological activities of this compound, providing insights into its potential effects at a molecular or cellular level. These assays are designed to assess specific biological responses. nih.govquinta.czpmda.go.jp

Research findings indicate that this compound has demonstrated in vitro activity, specifically in inhibiting biofilm formation. For instance, this compound (identified as compound 7 in one study) was found to almost completely inhibit biofilm formation in Staphylococcus aureus at a concentration of 256 μg/mL. d-nb.infomdpi.com This highlights its potential in combating bacterial biofilms, which are a significant concern in various fields, including medicine. Bioanalytical assays are critical for such assessments, providing quantitative data on the compound's efficacy in controlled laboratory settings. avancebio.com

Microbiological Assays (e.g., Microdilution Method, Agar (B569324) Diffusion Method)

Microbiological assays are fundamental for evaluating the antimicrobial and anti-biofilm properties of chemical compounds like this compound. These methods assess the compound's ability to inhibit microbial growth or interfere with biofilm formation.

Detailed research findings indicate that this compound has been evaluated for its antimicrobial and anti-biofilm capabilities acs.orgresearchgate.netd-nb.infonih.gov. Notably, this compound has demonstrated a significant inhibitory effect on biofilm formation in Staphylococcus aureus acs.orgresearchgate.netd-nb.infonih.gov. Specifically, it was observed to almost completely inhibit S. aureus biofilm formation at a concentration of 256 μg/mL acs.orgresearchgate.netnih.gov. Furthermore, the minimum inhibitory concentration (MIC) for this compound against S. aureus has been reported to be approximately 33.33 μg/mL researchgate.net.

While demonstrating efficacy against S. aureus biofilm, this compound has shown weak antimicrobial activities against certain fungal species, including Mucor hiemalis and Rhodoturula glutinis researchgate.net. Conversely, some studies have reported that this compound exhibited no antimicrobial activity against other bacterial strains such as Escherichia coli, methicillin-resistant Staphylococcus aureus, and Micrococcus luteus .

The primary techniques employed in these microbiological assessments include the broth microdilution method and the agar diffusion method researchgate.netfrontiersin.orgscielo.brnih.govwikipedia.orgwisdomlib.orgnih.govnak-deutschland.orgnih.gov. The broth microdilution method is a widely accepted technique for determining the MIC of a substance, involving serial dilutions of the compound in a liquid growth medium to identify the lowest concentration that inhibits visible microbial growth researchgate.netnih.govnih.govresearchgate.net. The agar diffusion method, also known as the disk diffusion test or agar well diffusion method, involves applying the test substance to an agar plate inoculated with microorganisms and measuring the zone of inhibition, an area where microbial growth is suppressed, around the substance frontiersin.orgscielo.brnih.govwikipedia.orgwisdomlib.org.

Table 1: Summary of this compound's Antimicrobial and Anti-biofilm Activities

Target MicroorganismActivity TypeConcentration / MIC (μg/mL)Research FindingSource
Staphylococcus aureusBiofilm Inhibition256Almost complete inhibition of biofilm formation. acs.orgresearchgate.netnih.gov
Staphylococcus aureusAntimicrobial~33.33 (MIC)Exhibited antimicrobial activity. researchgate.net
Mucor hiemalisAntimicrobialNot specified (weak)Weak antimicrobial activity observed. researchgate.net
Rhodoturula glutinisAntimicrobialNot specified (weak)Weak antimicrobial activity observed. researchgate.net
Escherichia coliAntimicrobialNo activityNo activity observed in tested assays.
MRSAAntimicrobialNo activityNo activity observed in tested assays.
Micrococcus luteusAntimicrobialNo activityNo activity observed in tested assays.

Cell-Based Assays for Mechanistic Insights (e.g., Cell Viability, Membrane Permeability Studies)

Cell-based assays are critical for understanding the cellular mechanisms underlying the biological effects of this compound, particularly its impact on cell viability and potential interactions with cellular membranes.

This compound has been investigated for its cytotoxic effects on various mammalian cell lines. A notable finding indicates that this compound (identified as compound 9) exhibited cytotoxic activity against NCI-H1975 cells, a human non-small cell lung cancer cell line nih.gov. The half-maximal inhibitory concentration (IC50) for this compound against NCI-H1975 cells was determined to be 18.02 ± 0.48 μM nih.gov. For comparative purposes, gefitinib, a known positive control drug, showed an IC50 of 12.99 ± 0.13 μM in the same assay nih.gov. The assessment of cell viability in such studies is commonly performed using reagents like the Cell Counting Kit-8 (CCK-8), which measures luminescence to quantify viable cells nih.gov. Other established cell viability assays, such as the MTT assay, Trypan Blue Exclusion, ATP assay, and Resazurin assay, are also utilized to evaluate cellular health by assessing metabolic activity, membrane integrity, and energy levels susupport.comnews-medical.netplos.org.

While specific detailed findings on this compound's direct impact on membrane permeability were not extensively detailed in the provided search results, the concept of membrane permeability is a crucial aspect of understanding a compound's mechanism of action, especially for agents targeting cells nih.govnih.gov. Studies on other compounds often employ techniques such as propidium (B1200493) iodide staining coupled with confocal microscopy to investigate alterations in bacterial cell membrane permeability nih.gov. The ability of a compound to permeate cell membranes is a key determinant of its biological activity and is frequently assessed using various artificial membrane permeability assays conicet.gov.armdpi.comulisboa.pt. These studies contribute to understanding how a compound might enter cells or disrupt cellular integrity.

Table 2: Cytotoxic Activity of this compound Against NCI-H1975 Cells

CompoundCell LineIC50 (μM)Assay Method
This compoundNCI-H197518.02 ± 0.48Cell Counting Kit-8
GefitinibNCI-H197512.99 ± 0.13Cell Counting Kit-8

Research Challenges, Gaps, and Future Directions for Curvulol Studies

Current Limitations in Curvulol Research and Natural Production

Research into natural products like this compound often faces several limitations, particularly concerning their availability and the complexity of their chemical structures. A significant challenge is the difficulty in obtaining large, consistent supplies of a natural compound for preclinical and further studies nih.gov. This issue can arise if the source organism grows in remote or difficult-to-access locations, or if its production of the desired compound is highly dependent on specific environmental or ecological conditions nih.gov. Such limitations can hinder the progression of research and the ability to conduct comprehensive investigations into this compound's properties and potential applications.

Furthermore, the inherent complexity of natural product structures can pose challenges for complete structure elucidation, especially for determining absolute configurations of chiral molecules, often requiring techniques like X-ray crystallography, which in turn depends on the compound's ability to crystallize nih.gov. In bioassays, natural product extracts can exhibit autofluorescence, leading to high false-positive rates, thereby complicating the initial screening process for activity nih.gov. These factors contribute to the inefficiencies and time lags historically associated with traditional drug discovery from natural sources nih.gov. While specific limitations for this compound's natural production are not extensively detailed, these general challenges in natural product research are directly applicable to this compound, potentially impeding its consistent supply and thorough investigation nih.gov.

Methodological Advancements and Emerging Technologies

The landscape of natural product research is undergoing a rapid transformation due to significant advancements in methodologies and the integration of emerging technologies. These innovations are crucial for overcoming traditional hurdles and accelerating the discovery and development of promising compounds like this compound pharmasalmanac.comyoutube.com.

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product drug discovery by enhancing data analysis, predictive modeling, and de novo design nih.govcas.orgmdpi.com. These computational techniques can rapidly review and analyze vast amounts of data to identify, classify, and predict the biological activity of natural products, significantly speeding up the discovery process nih.govcas.org.

Key applications of AI/ML in this field include:

Structure Prediction and Genome Mining : AI-based approaches can predict chemical structures from DNA sequences encoded in biosynthetic gene clusters (BGCs), facilitating the identification of novel molecules helmholtz-hips.de.

Bioactivity Prediction : ML algorithms can provide bioactivity predictions, aiding in the identification of potential drug candidates and their molecular targets cas.orghelmholtz-hips.de. For instance, AI has been instrumental in the discovery of antibiotics like Abaucin and Halicin by performing in silico predictions cas.org.

Optimization of Extraction Processes : AI can assist in optimizing extraction parameters to maximize the yield of bioactive compounds from natural sources, thereby reducing the time and resources required for testing cas.org.

Data Integration and Curation : AI facilitates the integration of diverse datasets, enabling deeper exploration of natural product databases nih.gov. However, a critical need remains for high-quality, standardized, and machine-readable datasets to fully leverage AI's potential helmholtz-hips.de.

The application of AI and ML to this compound research could involve predicting its potential bioactivities, identifying optimal extraction methods from its natural source, and even guiding the design of this compound-inspired molecules with enhanced properties.

Development of Innovative Bioassay Platforms

The development of innovative bioassay platforms is crucial for efficient screening and characterization of natural products. These platforms enable high-throughput screening (HTS) and more precise evaluation of compounds' biological activities. For example, new bioassay platforms are being designed to integrate in vitro assays for testing immune responses and direct antitumor effects, particularly relevant for natural products with potential immunotherapeutic activities mdpi.comnih.gov.

These platforms often involve:

Phenotypic Assays : Utilizing cell lines (e.g., tumor cell lines, dendritic cells) to screen for desired biological effects, allowing for the selection of promising chemical leads from natural extracts or chemical libraries mdpi.comnih.gov.

High-Throughput Capabilities : Designing assays that are fast, sensitive, robust, and readily automatable to process thousands of samples per day, significantly accelerating the screening process bioassaysys.combioassaysys.com.

For this compound, the implementation of such advanced bioassay platforms could significantly accelerate the discovery and validation of its biological activities, allowing for a more comprehensive understanding of its therapeutic potential.

Strategies for Overcoming Research Hurdles and Optimizing Development

Addressing the current limitations in natural product research requires strategic approaches focused on sustainable sourcing, scalable production, and targeted chemical modification.

Sustainable Sourcing and Scalable Production Methods

Ensuring a sustainable and scalable supply of natural products like this compound is paramount for their continued research and potential development. Traditional sourcing methods can be constrained by the availability of the natural source, environmental conditions, and ethical considerations nih.govivalua.com.

Strategies for sustainable sourcing and scalable production include:

Ethical and Responsible Sourcing : Collaborating with ethical and responsible suppliers who prioritize fair labor practices, safe working conditions, and eco-friendly production methods ivalua.comdevafashionconsulting.com. This involves minimizing environmental degradation, promoting biodiversity conservation, and respecting human rights throughout the supply chain ivalua.com.

Advanced Cultivation and Fermentation : Exploring controlled cultivation of the source organism or utilizing biotechnological approaches like fermentation to produce this compound in a more controlled and scalable manner. This can mitigate issues related to wild harvesting and environmental variability.

Supply Chain Transparency : Implementing transparent supply chains where material sourcing, labor practices, and production methods are clearly documented and verifiable through audits and certifications devafashionconsulting.com.

AI-driven Supply Chain Management : Leveraging AI to automate due diligence, assess environmental, social, and governance (ESG) performance, and identify risks in the supply chain, thereby enhancing the efficiency and quality of sustainable sourcing worldfavor.com.

By adopting these strategies, researchers can ensure a consistent and environmentally responsible supply of this compound for ongoing studies and future development.

Targeted Derivatization for Enhanced Potency and Selectivity

Natural products, while possessing diverse and often potent bioactivities, can sometimes suffer from limitations such as suboptimal potency, lack of selectivity, or poor bioavailability nih.gov. Targeted derivatization, or chemical modification, is a crucial strategy to overcome these drawbacks and optimize the pharmacological properties of natural compounds.

This approach involves:

Structure-Activity Relationship (SAR) Studies : Systematically modifying specific parts of the this compound molecule to understand how these changes affect its biological activity, leading to the design of more potent and selective analogs.

Prodrug Design : Creating prodrugs of this compound that are inactive in their original form but are metabolized into the active compound within the body, potentially improving bioavailability or targeted delivery.

Improving Pharmacokinetic Properties : Modifying this compound to enhance its absorption, distribution, metabolism, and excretion (ADME) profile, which can lead to better therapeutic outcomes.

Reducing Toxicity : Derivatization can also be used to reduce any potential off-target effects or toxicity associated with the parent compound while retaining or enhancing desired activities.

By employing targeted derivatization strategies, researchers can unlock the full therapeutic potential of this compound, transforming it into a more effective and drug-like candidate.

In-depth Characterization of Novel Biological Targets and Pathways

Current research indicates that this compound effectively inhibits biofilm formation in various bacterial species, including Staphylococcus aureus. For instance, this compound has been shown to almost completely inhibit Staphylococcus aureus biofilm formation at concentrations such as 256 µg/mL, achieving up to 96.82% inhibition. While its antibiofilm activity is established, the precise molecular targets and intricate signaling pathways through which this compound exerts its effects are not yet fully elucidated.

A significant gap in this compound research lies in the detailed characterization of its mechanism of action at a molecular level. Future studies should focus on identifying the specific proteins, enzymes, or regulatory elements that this compound interacts with to disrupt biofilm development. This could involve advanced proteomic, metabolomic, and transcriptomic analyses to map the cellular responses to this compound exposure. Understanding whether this compound directly interferes with quorum sensing (QS) signaling molecules, their synthesis, or their receptor proteins, or if it targets other critical components of biofilm matrix production or bacterial adhesion, is crucial. The identification of novel targets could pave the way for the development of new antibiofilm strategies with unique mechanisms of action, overcoming existing resistance challenges.

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of combination therapy, particularly involving natural products as "antibiotic adjuvants," presents a compelling future direction for this compound studies. Antibiotic adjuvants are non-microbicidal compounds that can enhance the efficacy of traditional antibiotics or restore their activity against resistant strains by targeting bacterial virulence factors or resistance mechanisms, rather than directly inhibiting growth.

This compound's established antibiofilm activity positions it as a strong candidate for such synergistic investigations. Research has already noted that vulculic acid, another polyketide, co-inhibits biofilm formation with this compound. Future research should systematically explore this compound's synergistic potential when combined with a diverse range of conventional antibiotics and other bioactive natural compounds. This could involve:

Fractional Inhibitory Concentration (FIC) index assays: To quantitatively assess synergistic, additive, or antagonistic effects in combination therapies against various pathogenic bacteria, especially those forming recalcitrant biofilms.

Mechanism-based synergy studies: Investigating how this compound, in combination with other agents, might collectively disrupt bacterial communication (quorum sensing), inhibit efflux pumps, or interfere with other resistance mechanisms.

Broad-spectrum efficacy: Evaluating combinations against a wider array of multi-drug resistant (MDR) bacterial strains to identify combinations that offer enhanced therapeutic outcomes.

Such studies could lead to the development of novel combination regimens that reduce the effective concentrations of existing antibiotics, thereby mitigating the development of resistance and preserving their efficacy.

Development of Advanced Drug Delivery Systems for Optimized Pharmacological Profiles

As a natural compound, this compound may face challenges related to its pharmacological profile, including solubility, stability, bioavailability, and targeted delivery to sites of infection. While specific data on this compound's pharmacokinetics is limited, optimizing these aspects is critical for its translational potential.

Future research should focus on developing advanced drug delivery systems to overcome these limitations and enhance this compound's therapeutic efficacy. Potential strategies include:

Nanoparticle formulations: Encapsulating this compound in polymeric nanoparticles, solid lipid nanoparticles, or liposomes could improve its solubility, protect it from degradation, prolong its circulation time, and enable targeted delivery to biofilm-infected sites. Nanoparticles have been shown to enhance the antibiofilm action of various compounds.

Prodrug design: Modifying this compound chemically to create prodrugs that exhibit improved pharmacokinetic properties, such as enhanced absorption or reduced metabolism, before being converted into the active compound in vivo.

Localized delivery systems: Investigating topical formulations, hydrogels, or implantable devices for direct delivery of this compound to localized infections, such as those associated with medical devices, where biofilms are particularly problematic.

The development of such sophisticated delivery systems is essential to maximize this compound's therapeutic index, reduce potential off-target effects, and ensure its effective concentration at the site of action, thereby paving the way for its clinical application.

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating Curvulol from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Researchers should prioritize reproducibility by documenting solvent ratios, temperature, and pressure conditions. Validation steps include comparing spectral data (NMR, MS) with existing literature and using internal standards to assess purity .
  • Table 1 : Common Isolation Techniques for this compound

TechniqueApplicationKey ParametersValidation Method
HPLCPurificationGradient elution, column typeRetention time matching
Solvent ExtractionCrude extractionSolvent polarity, temperatureTLC analysis

Q. How is the structural characterization of this compound systematically performed?

  • Methodological Answer : Structural elucidation requires a multi-technique approach:

  • NMR Spectroscopy : Assign proton/carbon environments; use 2D experiments (COSY, HSQC) for connectivity.
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration (if crystalline).
    Cross-referencing with databases (e.g., PubChem) and replicating results across labs ensures accuracy .

Advanced Research Questions

Q. What experimental design frameworks are critical for evaluating this compound’s bioactivity in resistant bacterial models?

  • Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

  • Population : Bacterial strains (e.g., MRSA).
  • Intervention : this compound dosage gradients.
  • Comparison : Standard antibiotics (e.g., vancomycin).
  • Outcome : Minimum inhibitory concentration (MIC).
  • Time : 24–72 hr exposure.
    Statistical power analysis (α = 0.05, β = 0.2) ensures sample adequacy. Use double-blinding to minimize bias .

Q. How can contradictions in this compound’s efficacy across in vivo studies be resolved?

  • Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., animal model, dosage range). Analyze heterogeneity via meta-regression (variables: administration route, genetic variability). Replicate key studies under controlled conditions, prioritizing protocols from high-impact journals .
  • Table 2 : Common Variables Leading to Contradictory Results

VariableImpactMitigation Strategy
DosageNon-linear pharmacokineticsStandardize dosing (mg/kg) across models
Model SystemSpecies-specific metabolismUse transgenic models with humanized pathways

Q. What advanced analytical strategies are recommended for studying this compound’s pharmacokinetics in preclinical trials?

  • Methodological Answer : Use LC-MS/MS for plasma concentration profiling, ensuring:

  • Calibration Curves : Linear range covering expected concentrations.
  • Quality Controls : Intra- and inter-day precision (<15% RSD).
  • Sample Preparation : Protein precipitation with acetonitrile.
    Pharmacokinetic parameters (AUC, t½) should be calculated using non-compartmental analysis (NCA) software .

Methodological Frameworks for this compound Research

  • FINER Criteria : Evaluate feasibility, novelty, and relevance. For example:

    • Feasible : Access to authenticated this compound samples.
    • Novel : Investigating synergies with adjuvants.
    • Ethical : Compliance with IACUC protocols for animal studies .
  • Data Analysis : Use mixed-effects models to account for variability in bioactivity assays, referencing ’s emphasis on statistical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.